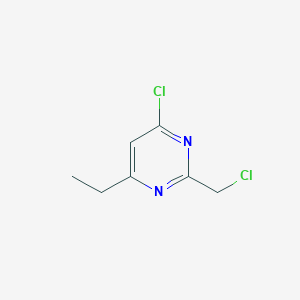
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, a synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
The molecular structure of a compound can be determined by single-crystal XRD analysis . An intermolecular contact of the compound can be visually analyzed by Hirshfeld surface analysis .Chemical Reactions Analysis
E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide. The mechanism by which it occurs is a single step concerted reaction with one transition state .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be evaluated by various methods such as FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, Thermal TG/DTA thermogram analysis, and mechanical Vickers hardness analysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiviral Agents
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine derivatives have been explored for their antiviral activities. A study describes the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their inhibition against a range of viruses including herpes simplex, varicella-zoster, cytomegalovirus, and human immunodeficiency virus (HIV), demonstrating pronounced activity especially against retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Precursors for Synthetic Anticancer Drugs
4,6-Dichloro-2-methylpyrimidine, a closely related compound, serves as an important intermediate for synthetic anticancer drugs such as dasatinib. The optimal synthesis conditions for this intermediate were explored, underscoring its utility in drug development processes (Guo Lei-ming, 2012).
Electrochemical Synthesis Applications
Electrochemical methods have been utilized for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, showcasing a mild and efficient approach to coupling reactions (Sengmany, Gall, & Léonel, 2011).
Antiretroviral Activity
Another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their antiretroviral activity, especially against human immunodeficiency virus (HIV), which highlights the potential therapeutic applications of these derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Nonlinear Optical Properties
Research into thiopyrimidine derivatives, including those related to 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine, has explored their structural parameters and nonlinear optical properties. Such studies contribute to understanding these compounds' potential in optoelectronic applications (Hussain et al., 2020).
Solubility Studies
The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was thoroughly investigated, providing crucial information for pharmaceutical formulation and process development (Yao, Xia, & Li, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)-6-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-5-3-6(9)11-7(4-8)10-5/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQJZYHILVROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

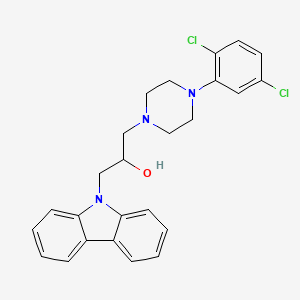
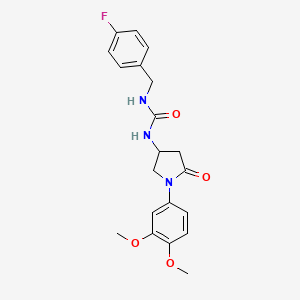
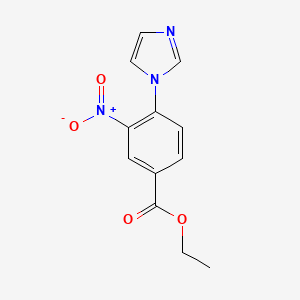
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



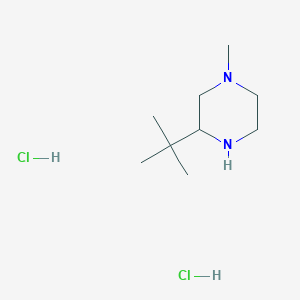
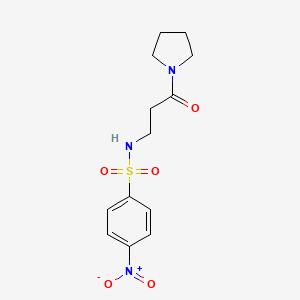
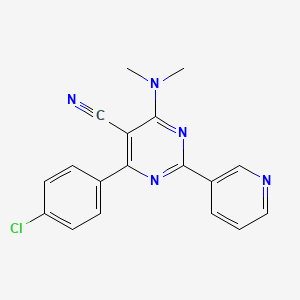
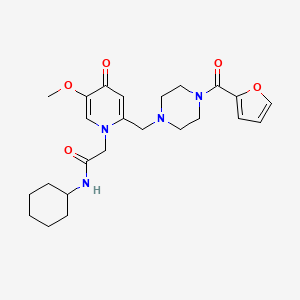
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)
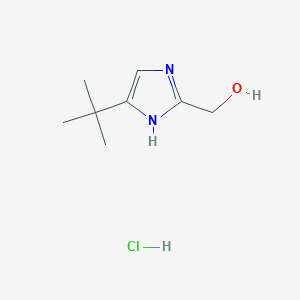
![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)